molecular formula C8H15N3O B2834856 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol CAS No. 1156890-47-9

2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol

Cat. No.: B2834856
CAS No.: 1156890-47-9
M. Wt: 169.228
InChI Key: RTEGGKHVTAVZQY-UHFFFAOYSA-N
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Description

2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of hydrazine derivatives and carbonyl compounds to form the pyrazole ring, which is then further functionalized .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The pyrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is unique due to its specific combination of the pyrazole ring and the amino alcohol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal and industrial chemistry .

Properties

IUPAC Name

2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-6(5-12)9-3-8-4-10-11-7(8)2/h4,6,9,12H,3,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEGGKHVTAVZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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